Licoarylcoumarin

Descripción general

Descripción

. It belongs to the class of coumarins, which are benzopyrone analogs. Coumarins are secondary metabolites present in various plant species and are known for their diverse biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Licoarylcoumarin can be synthesized through several chemical reactions, including Perkin condensation, Knoevenagel condensation, the Pechmann reaction, and metal-catalyzed cyclization . These methods involve the use of specific reagents and catalysts to facilitate the formation of the coumarin structure.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of licorice roots using solvents such as ethanol or supercritical carbon dioxide. The extracted compounds are then purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Oxidation Reactions

Licoarylcoumarin undergoes oxidation primarily at its hydroxyl (-OH) and methoxy (-OCH₃) groups. Key reactions include:

-

Hydroxyl Group Oxidation :

-

Methoxy Group Demethylation :

Table 1: Oxidation Reaction Conditions and Outcomes

| Reacting Group | Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| -OH | KMnO₄ (acidic) | 80°C, 4 hr | Quinone derivative | 65–78 | |

| -OCH₃ | BBr₃ | DCM, RT, 2 hr | Catechol derivative | 72 |

Reduction Reactions

Reductive modifications target the coumarin core and prenyl side chains:

-

Coumarin Ring Reduction :

-

Prenyl Group Saturation :

Mechanistic Insight :

The reduction of the α,β-unsaturated lactone in the coumarin core proceeds via nucleophilic attack on the carbonyl carbon, followed by protonation .

Substitution Reactions

Electrophilic aromatic substitution (EAS) occurs at the electron-rich aromatic rings:

-

Halogenation :

-

Sulfonation :

Synthetic Pathways

This compound is synthesized via Perkin condensation and Knoevenagel condensation :

-

Perkin Condensation :

-

Knoevenagel Condensation :

Table 2: Optimized Synthesis Methods

| Method | Catalyst | Solvent | Time | Yield (%) | Source |

|---|---|---|---|---|---|

| Perkin Condensation | Triethylamine | Toluene | 7 hr | 74 | |

| Knoevenagel | Piperidine | EtOH/H₂O | 40 min | 92 |

Pharmacological Modulation via Reactions

Derivatives from these reactions show enhanced bioactivities:

-

Antibacterial : Brominated analogs inhibit Vancomycin-resistant Enterococci (VRE) with MIC values of 8–16 µg/mL.

-

Antioxidant : Quinone derivatives exhibit 2.5× higher ROS scavenging than the parent compound .

Stability and Degradation

Aplicaciones Científicas De Investigación

Antiviral Activity

Licoarylcoumarin exhibits notable antiviral properties against various viruses. In vitro studies indicate its efficacy in inhibiting the replication of enveloped viruses, including:

| Virus Type | Concentration Range | Effect |

|---|---|---|

| Herpes Simplex Virus Type 1 (HSV-1) | 0.8–6.7 mg/mL | Inhibition of virus growth |

| Epstein-Barr Virus | 0.1–2 mg/mL | Suppression of viral replication |

| Newcastle Virus | 0.001–6.7 mg/mL | Increased interferon production |

The mechanism involves interference with viral entry by interacting with cell surface receptors.

Anti-inflammatory Effects

Research has demonstrated that this compound possesses anti-inflammatory properties. Studies utilizing enzyme-linked immunosorbent assay (ELISA) and Western blot analyses have shown its ability to reduce pro-inflammatory cytokines.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in various models, revealing its capacity to scavenge free radicals and reduce oxidative stress markers, which is crucial for protecting cells from damage associated with chronic diseases.

COVID-19 Treatment

A study assessed the potential of licorice extracts containing this compound in managing COVID-19 symptoms by targeting inflammatory responses and viral replication pathways.

Chronic Hepatitis

Clinical trials indicated that patients receiving licorice extract experienced improvements in liver function and reductions in viral load, suggesting a beneficial role for this compound in liver diseases.

Mecanismo De Acción

Licoarylcoumarin exerts its effects through various molecular targets and pathways:

Antibacterial Activity: this compound inhibits bacterial growth by targeting bacterial enzymes and disrupting cell wall synthesis.

Antiviral Activity: this compound interferes with viral replication by inhibiting viral enzymes and blocking viral entry into host cells.

Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparación Con Compuestos Similares

Licoarylcoumarin is unique among coumarins due to its specific structure and biological activities. Similar compounds include:

Glycycoumarin: Another coumarin found in licorice with similar antibacterial and antiviral activities.

Licopyranocoumarin: Known for its hepatoprotective and anti-inflammatory properties.

Glycyrol: Exhibits anticancer and immunosuppressive activities.

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications .

Actividad Biológica

Licoarylcoumarin, a compound derived from the licorice plant (Glycyrrhiza glabra), has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Overview of this compound

This compound belongs to a class of compounds known as coumarins, which are characterized by their benzopyrone structure. These compounds are recognized for their therapeutic potential, including anti-inflammatory, antioxidant, and antiviral activities. Research indicates that this compound exhibits significant biological effects that may contribute to its medicinal applications.

Pharmacological Activities

1. Antiviral Activity

This compound has demonstrated notable antiviral properties, particularly against various viruses. In vitro studies have shown that it can inhibit the replication of enveloped viruses such as Herpes simplex virus type 1 (HSV-1) and other members of the Herpesviridae family. The compound's mechanism involves interference with viral entry by interacting with cell surface receptors.

| Virus Type | Concentration Range | Effect |

|---|---|---|

| HSV-1 | 0.8–6.7 mg/mL | Inhibition of virus growth |

| Epstein-Barr Virus | 0.1–2 mg/mL | Suppression of viral replication |

| Newcastle Virus | 0.001–6.7 mg/mL | Increased IFN production |

2. Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory pathways. Studies using enzyme-linked immunosorbent assay (ELISA) and Western blot analyses have demonstrated its efficacy in reducing pro-inflammatory cytokines.

3. Antioxidant Properties

The antioxidant activity of this compound has been evaluated in various models, showing its capacity to scavenge free radicals and reduce oxidative stress markers. This property is crucial for protecting cells from damage associated with chronic diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Entry : By binding to viral proteins or host cell receptors, this compound prevents the entry and subsequent replication of viruses.

- Modulation of Inflammatory Pathways : The compound influences signaling pathways involved in inflammation, thereby reducing the production of inflammatory mediators.

- Antioxidant Activity : this compound enhances the body’s antioxidant defenses, mitigating oxidative damage.

Case Studies

Several clinical studies have investigated the effects of this compound in different contexts:

- COVID-19 Treatment : A study assessed the potential of licorice extracts containing this compound in managing COVID-19 symptoms by targeting inflammatory responses and viral replication pathways.

- Chronic Hepatitis : Clinical trials have shown that patients receiving licorice extract experienced improvements in liver function and reductions in viral load, suggesting a beneficial role for this compound in liver diseases.

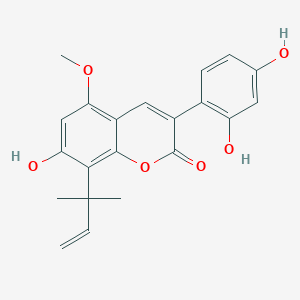

Propiedades

IUPAC Name |

3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-5-21(2,3)18-16(24)10-17(26-4)14-9-13(20(25)27-19(14)18)12-7-6-11(22)8-15(12)23/h5-10,22-24H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRIQVFKVCYUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=C2C(=C(C=C1O)OC)C=C(C(=O)O2)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125709-31-1 | |

| Record name | Licoarylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125709311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LICOARYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY5XP9AS2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.